Fluparoxan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101389-86-0 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |
InChI Key |
XSOUHEXVEOQRKJ-IUCAKERBSA-N |
Isomeric SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |
Canonical SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
Origin of Product |
United States |
Synthetic Methodologies and Analog Development for Fluparoxan Research
Established Synthetic Routes for Racemic Fluparoxan (B20672)
The initial synthesis of racemic (±) this compound (6) was achieved through a convergent route. This process began with the bis-benzyl ether of cis-butene-1,4-diol (1), which was converted into its epoxide (2). Acid-catalyzed ring opening of the epoxide yielded a racemic diol, which was subsequently transformed into the racemic trans bis-tosylate (3). Coupling of 3-fluorocatechol (B141901) (4) with the racemic trans bis-tosylate (3) in the presence of a base, followed by deprotection, provided the benzodioxan diol (5). Finally, racemic this compound (6) was obtained by coupling the bis-mesylate of 5 with benzylamine, followed by deprotection. wikipedia.org
Strategies for Enantioselective this compound Synthesis
Given that biological activity can reside predominantly in a single enantiomer, strategies for the enantioselective synthesis of this compound have been explored. The individual chiral isomers, (+) this compound (7) and (-) this compound (8), were originally synthesized from the (+) and (-) isomers of diethyl tartrate. This approach utilized a convergent route similar to the racemic synthesis, employing the corresponding chiral trans bis-tosylates. wikipedia.org Enantioselective synthesis generally involves methods that control the stereochemistry of a reaction to favor the production of one enantiomer over the other, often utilizing chiral catalysts or auxiliaries. numberanalytics.comnumberanalytics.comlibretexts.org While the specific details of other enantioselective routes for this compound beyond the tartrate-derived method are not extensively detailed in the provided results, the principle involves creating a stereogenic environment during key bond-forming steps. numberanalytics.comlibretexts.org
Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity. nih.govcollaborativedrug.com For this compound, which acts as an α2-adrenergic receptor antagonist, the design and synthesis of analogues involve systematic chemical modifications to the core benzodioxino[2,3-c]pyrrole structure. wikipedia.orgnih.gov These modifications can include alterations to the fluorophenyl moiety, the benzodioxan ring system, or the pyrrole (B145914) ring. The aim is to identify which parts of the molecule are essential for binding to the α2-adrenoceptor and for maintaining selectivity over other receptors, such as α1-adrenergic receptors or imidazoline (B1206853) receptors. wikipedia.orgwikipedia.orgwikipedia.org Although specific data tables detailing the SAR of a wide range of this compound analogues were not directly provided, the principle involves synthesizing compounds with planned structural variations and then assaying their affinity and activity at the target receptor and related off-targets. nih.govcollaborativedrug.com This iterative process of synthesis and biological evaluation helps to define the structural requirements for optimal activity and selectivity.
Chemical Modifications for Radioligand Development and Imaging Probes
Radioligands are essential tools for studying receptor distribution, density, and occupancy in biological systems, including in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.netnih.gov Developing radiolabeled analogues of this compound requires incorporating a radioactive isotope (such as 11C, 18F, or 123I) into the molecule while retaining its affinity and selectivity for the α2-adrenoceptor. researchgate.netnih.gov Chemical modifications for radioligand development often involve introducing a site for radioisotopic labeling without significantly altering the molecule's pharmacological properties. This could involve, for example, the introduction of a fluorine atom for 18F labeling or a carbon atom for 11C labeling at a position that does not interfere with receptor binding. researchgate.net The synthesis of such radioligands requires specialized techniques to handle radioactive materials and to ensure high radiochemical purity and specific activity. researchgate.netnih.gov While the provided information mentions the evaluation of iodinated and fluorinated derivatives of idazoxan (B1206943) (a related α2-adrenoceptor antagonist) as potential imaging ligands, suggesting similar strategies would be applicable to this compound, specific details on the radioligand synthesis of this compound itself were not explicitly found. researchgate.net The goal is to create a radiotracer that can selectively bind to α2-adrenoceptors in vivo, allowing for their visualization and quantification using imaging techniques. researchgate.netnih.gov
Molecular Pharmacology and Receptor Interactions of Fluparoxan
Alpha-Adrenergic Receptor Modulations
Fluparoxan's primary interaction within the adrenergic system is with alpha-2 adrenoceptors, where it acts as a competitive antagonist. nih.govmedchemexpress.com This interaction leads to an increase in synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism mediated by presynaptic alpha-2 adrenoceptors. wikipedia.org
This compound's Selectivity for Alpha-2 Adrenoceptor Subtypes
Affinity and Potency at Alpha-2A, Alpha-2B, and Alpha-2C Adrenoceptors
While a detailed breakdown of this compound's affinity and potency for each individual alpha-2 subtype (alpha-2A, alpha-2B, alpha-2C) across different species was not extensively provided in the search results, some data points towards its general potency at alpha-2 sites. This compound (B20672) has been reported with pKB values around 7.87 and 7.89 in rat isolated vas deferens and guinea-pig isolated ileum preparations, respectively, indicating potent antagonism at alpha-2 adrenoceptors in these tissues. nih.govmedchemexpress.com Another study comparing this compound to yohimbine (B192690) noted that yohimbine displays marked affinity at human alpha-2A, alpha-2B, and alpha-2C adrenoceptors, while this compound showed marked antagonist actions at human alpha-2 adrenoceptors generally, without specific pKi or pKB values for each subtype in that abstract. nih.gov The preferential activity at R alpha-2A adrenoceptors compared to H alpha-2A adrenoceptors has been noted in some studies. nih.gov
Comparative Selectivity Against Alpha-1 Adrenoceptors
This compound demonstrates excellent selectivity for alpha-2 adrenoceptors over alpha-1 adrenoceptors. wikipedia.orgnih.govmedchemexpress.com Studies have shown an alpha-2 to alpha-1 adrenoceptor selectivity ratio greater than 2500. nih.govmedchemexpress.com This high selectivity is evidenced by its much weaker competitive antagonism at alpha-1 adrenoceptors, with a reported pKB of 4.45 in the rat isolated anococcygeus muscle. nih.govmedchemexpress.com
A summary of comparative potency can be illustrated:
| Receptor Type | Preparation | pKB Value | Selectivity Ratio (alpha-2:alpha-1) |
| Alpha-2 Adrenoceptor | Rat isolated vas deferens | 7.87 | > 2500 |
| Alpha-2 Adrenoceptor | Guinea-pig isolated ileum | 7.89 | > 2500 |
| Alpha-1 Adrenoceptor | Rat isolated anococcygeus muscle | 4.45 | - |
Competitive Antagonism Mechanisms at Alpha-2 Adrenoceptors
This compound functions as a reversible competitive antagonist at alpha-2 adrenoceptors. nih.govmedchemexpress.com Competitive antagonism involves the antagonist binding to the same receptor site as the endogenous agonist (such as noradrenaline), thereby preventing the agonist from binding and exerting its effect. cvpharmacology.com The competitive nature implies that increasing concentrations of the agonist can overcome the effects of the antagonist.
Ligand Binding Kinetics and Equilibrium Dissociation Constants
Ligand binding kinetics describe the rates of association (kon) and dissociation (koff) of a ligand to a receptor. excelleratebio.comworktribe.com The equilibrium dissociation constant (Kd) is a measure of binding affinity and is calculated as the ratio of koff to kon (Kd = koff / kon). excelleratebio.comworktribe.compharmacologycanada.org A smaller Kd value indicates higher affinity. pharmacologycanada.orgauckland.ac.nz While specific kon and koff values for this compound were not detailed in the provided search results, the pKB values mentioned earlier (7.87 and 7.89) are related to the equilibrium dissociation constant (Ki or Kd) for antagonists and are indicative of high affinity for alpha-2 adrenoceptors. nih.govmedchemexpress.com The relationship between pKB and KB is pKB = -log10(KB), where KB is the equilibrium dissociation constant for a competitive antagonist.
Reversibility of Receptor Interaction
This compound has been demonstrated to be a reversible competitive antagonist of alpha-2 adrenoceptors. nih.govmedchemexpress.com Reversible binding implies that the interaction between this compound and the receptor is not permanent; the ligand can bind to the receptor and also dissociate from it. auckland.ac.nz This is in contrast to irreversible antagonists that form a stable, long-lasting bond with the receptor. The reversible nature of this compound's binding is a key characteristic of its competitive antagonism. nih.govmedchemexpress.comcvpharmacology.com
Other Neurotransmitter Receptor Interactions
Beyond its primary activity at alpha-2 adrenoceptors, studies have characterized this compound's interactions with a range of other neurotransmitter receptors to understand its selectivity profile and potential broader pharmacological effects.
Investigations into Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT1B)
Investigations have shown that this compound exhibits weak affinity for certain serotonin receptors, specifically 5-HT1A and 5-HT1B binding sites in rat brain. The reported pIC50 value for 5-HT1A was 5.9, and the pKi value for 5-HT1B was 5.5, indicating relatively low potency at these sites compared to its affinity for alpha-2 adrenoceptors. nih.gov While this compound shows only modest partial agonist actions at human 5-HT1A sites, yohimbine, another alpha-2 adrenoceptor antagonist, displays marked affinity and antagonist actions at human 5-HT1B and 5-HT1D sites, as well as partial agonist actions at human 5-HT1A sites in [(35)S]GTPgammaS binding protocols. nih.gov this compound increases extracellular levels of dopamine (B1211576) and noradrenaline in the frontal cortex but not serotonin. nih.gov
Here is a table summarizing the affinity data for serotonin receptors:
| Receptor Subtype | Species | Assay Type | Affinity (pIC50 or pKi) | Citation |
| 5-HT1A | Rat | Binding | pIC50 = 5.9 | nih.gov |
| 5-HT1B | Rat | Binding | pKi = 5.5 | nih.gov |
| 5-HT1A | Human | [(35)S]GTPgammaS | Modest partial agonist | nih.gov |
Assessment of Interactions with Dopamine Receptors (e.g., D2, D3)
This compound has been assessed for its interactions with dopamine receptors, including D2 and D3 subtypes. Studies indicate that this compound has low or no affinity for a wide range of neurotransmitter receptor sites, including dopamine receptors, at concentrations up to at least 1 x 10(-5) M. nih.gov In contrast to yohimbine, which enhances striatal dopamine turnover, this compound selectively enhances hippocampal noradrenaline turnover and increases extracellular levels of dopamine and noradrenaline in the frontal cortex. nih.gov D2-like receptors, which include D2, D3, and D4 subtypes, are primarily coupled to inhibitory Gi-proteins and suppress the activity of adenylyl cyclase. nih.govmdpi.com
Characterization of Non-Interaction with Imidazoline (B1206853) Receptors
A key characteristic highlighted in the pharmacology of this compound is its lack of significant interaction with imidazoline receptors. This compound is noted as being the only well-studied alpha-2 adrenergic receptor antagonist in its structural family that does not antagonize any variant of the imidazoline receptor. wikipedia.org This selectivity profile distinguishes it from other compounds that interact with both alpha-2 adrenoceptors and imidazoline receptors.
Analysis of Ancillary Receptor Targets (e.g., Muscarinic, Beta-Adrenergic)
Analysis of this compound's interaction with ancillary receptor targets, such as muscarinic and beta-adrenergic receptors, has also been conducted. Specificity studies have shown that this compound has low or no affinity for a wide range of neurotransmitter receptor sites, including muscarinic receptors, at concentrations up to at least 1 x 10(-5) M. nih.gov While this compound is primarily known for its alpha-2 adrenoceptor antagonism, chronic administration of this compound has been shown to reduce the density of beta-adrenoceptors in rat brain, suggesting a potential down-regulation effect consistent with its antidepressant potential. nih.gov this compound exhibits no anticholinergic or beta-adrenergic receptor-blocking effects. wikipedia.org
Molecular Signaling Pathways Mediated by this compound
This compound's primary mechanism of action as an alpha-2 adrenoceptor antagonist involves influencing downstream molecular signaling pathways.
Regulation of Adenylyl Cyclase Activity
Alpha-2 adrenoceptors are G protein-coupled receptors that typically couple to inhibitory G proteins (Gi). researchgate.netwikipedia.org Activation of these receptors by agonists leads to the inhibition of adenylyl cyclase activity. researchgate.netwikipedia.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in various intracellular signaling pathways. wikipedia.orgelifesciences.org
This compound, as an alpha-2 adrenoceptor antagonist, counteracts the effects of agonists on adenylyl cyclase. By blocking the alpha-2 adrenoceptor, this compound prevents the Gi protein-mediated inhibition of adenylyl cyclase. This effectively disinhibits the enzyme, potentially leading to increased levels of cAMP production, particularly in the presence of basal or stimulated adenylyl cyclase activity.
Studies utilizing Chinese hamster ovary (CHO) cells transfected to express different human alpha-2 adrenoceptor subtypes (alpha-2A, alpha-2B, and alpha-2C) have provided insights into the regulation of adenylyl cyclase activity by these receptors and the potential impact of antagonists. researchgate.net These studies indicate that alpha-2A and alpha-2C subtypes are preferentially coupled to Gi proteins and primarily mediate the inhibition of adenylyl cyclase activity. researchgate.net The effect on adenylyl cyclase regulation is dependent on the current activity of the enzyme. researchgate.net While direct studies specifically detailing this compound's effect on adenylyl cyclase in these transfected systems were not found in the provided snippets, its established role as a competitive antagonist at alpha-2 adrenoceptors strongly implies that it would block the agonist-induced inhibition of adenylyl cyclase activity mediated by these receptor subtypes. nih.govresearchgate.net
Modulation of Intracellular Second Messengers
The primary intracellular second messenger system modulated by alpha-2 adrenoceptor antagonists like this compound is the adenylyl cyclase/cAMP pathway. researchgate.netwikipedia.org As discussed in the previous section, alpha-2 adrenoceptor activation typically leads to a decrease in intracellular cAMP levels due to Gi protein-mediated inhibition of adenylyl cyclase. researchgate.netwikipedia.org
By blocking the alpha-2 adrenoceptor, this compound disrupts this inhibitory signaling cascade. This antagonism prevents the reduction of adenylyl cyclase activity that would otherwise be caused by endogenous agonists. Consequently, this compound's action can lead to an increase in intracellular cAMP concentrations, either by restoring basal adenylyl cyclase activity or by enhancing the effect of stimulatory signals acting through other receptor systems coupled to Gs proteins, which activate adenylyl cyclase. medchemexpress.comwikipedia.org
While the primary focus for alpha-2 adrenoceptors is on the adenylyl cyclase/cAMP pathway, other second messenger systems exist and are modulated by different GPCRs. For instance, alpha-1 adrenoceptors are coupled to Gq/11 proteins, which activate phospholipase Cβ (PLC). nih.govmdpi.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.comneupsykey.com IP3 mobilizes intracellular calcium ions, while DAG activates protein kinase C (PKC). nih.govmdpi.comneupsykey.com Given this compound's high selectivity for alpha-2 over alpha-1 adrenoceptors, it is not expected to significantly modulate these IP3/DAG/PKC and intracellular calcium pathways at concentrations relevant to its alpha-2 antagonism. nih.govmedchemexpress.com
Cellular and Subcellular Mechanisms of Fluparoxan Action
Presynaptic Autoreceptor Blockade and Neurotransmitter Release
Fluparoxan's primary mechanism involves blocking presynaptic alpha-2 adrenoceptors. wikipedia.org These receptors typically function as autoreceptors on noradrenergic neurons, mediating a negative feedback mechanism that inhibits further release of noradrenaline. researchgate.netfrontiersin.org By blocking these autoreceptors, This compound (B20672) disrupts this inhibitory feedback, leading to enhanced neurotransmitter release. wikipedia.org
Noradrenaline Release Enhancement
As a selective alpha-2 adrenoceptor antagonist, this compound effectively increases the synaptic concentrations of noradrenaline. wikipedia.org This occurs because the blockade of presynaptic alpha-2 autoreceptors removes the self-inhibitory brake on noradrenaline release from noradrenergic neurons. wikipedia.orgfrontiersin.org Studies have shown that this compound can increase extracellular levels of noradrenaline in vivo. researchgate.netingentaconnect.comnih.gov
Acetylcholine (B1216132) Release Alterations
This compound has been shown to increase acetylcholine outflow in the rat prefrontal cortex. nih.gov This effect is attributed to the modulatory role of alpha-2 adrenoceptors on acetylcholine release. nih.gov The ability of alpha-2 adrenoceptor antagonists like this compound to enhance acetylcholine outflow suggests a potential for therapeutic usefulness in conditions involving deficits in cortical acetylcholine release. nih.gov Studies using microdialysis in rats have demonstrated that this compound can increase extracellular levels of acetylcholine in vivo. researchgate.netingentaconnect.comnih.gov
Postsynaptic Receptor Modulation
This compound is characterized as a highly selective alpha-2 adrenoceptor antagonist. wikipedia.orgnih.gov Studies investigating its affinity for a wide range of neurotransmitter receptor sites have shown low or no affinity for many postsynaptic receptors, including alpha-1 adrenergic, beta-adrenergic, muscarinic, and 5-HT1 receptors, at concentrations up to at least 1 x 10(-5) M. wikipedia.orgnih.govnih.gov It has displayed weak affinity for 5-HT1A and 5-HT1B binding sites in rat brain. nih.govnih.gov This suggests that its primary effects are mediated through presynaptic alpha-2 adrenoceptor blockade rather than significant interaction with a broad spectrum of postsynaptic receptors. wikipedia.orgnih.gov
Influence on Neuronal Excitability and Synaptic Transmission
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 72036 |
| Noradrenaline | 439260 |
| Dopamine (B1211576) | 681 |
| Acetylcholine | 187 |
Data Tables
Based on the search results, a summary of this compound's effects on neurotransmitter release can be presented in a table:
| Neurotransmitter | Effect of this compound | Supporting Evidence |
| Noradrenaline | Increased extracellular levels/release | In vivo studies, blockade of presynaptic alpha-2 autoreceptors. wikipedia.orgresearchgate.netingentaconnect.comnih.gov |
| Dopamine | Increased extracellular levels/release | In vivo studies, particularly in the frontal cortex. researchgate.netingentaconnect.comnih.govfrontiersin.orgnih.gov |
| Acetylcholine | Increased outflow/extracellular levels in prefrontal cortex | Modulation via alpha-2 adrenoceptors, in vivo studies. researchgate.netingentaconnect.comnih.govnih.gov |
Note: The specific magnitude of increase can vary depending on the study design, species, and brain region examined. For instance, one study in rats showed this compound increasing acetylcholine outflow by up to 250-325% of basal levels.
Preclinical Pharmacological Investigations of Fluparoxan
In Vitro Pharmacological Characterization
In vitro studies have been crucial in defining Fluparoxan's activity and selectivity at the molecular and tissue levels.
Functional Assays in Isolated Tissue Preparations (e.g., Vas Deferens, Ileum)
Functional assays using isolated tissue preparations have demonstrated this compound's activity as a reversible competitive antagonist at alpha-2 adrenoceptors. In the rat isolated, field-stimulated vas deferens and the guinea-pig isolated, field-stimulated ileum, This compound (B20672) effectively antagonized the inhibitory responses induced by the alpha-2 adrenoceptor agonist UK-14304. nih.govmedchemexpress.comresearchgate.net These studies yielded pKB values of 7.87 and 7.89 in the rat vas deferens and guinea-pig ileum, respectively. nih.govmedchemexpress.com
Selectivity studies using isolated tissues also revealed this compound's preference for alpha-2 adrenoceptors over alpha-1 adrenoceptors. In the rat isolated anococcygeus muscle, this compound showed significantly weaker antagonism of the contractile response to the alpha-1 adrenoceptor agonist phenylephrine, with a pKB of 4.45. nih.govmedchemexpress.com This resulted in an alpha-2 to alpha-1 adrenoceptor selectivity ratio greater than 2500. nih.govmedchemexpress.com
| Tissue Preparation | Species | Agonist Used | pKB Value | Selectivity Ratio (α2:α1) |
| Field-stimulated Vas Deferens | Rat | UK-14304 | 7.87 | > 2500 |
| Field-stimulated Ileum | Guinea-pig | UK-14304 | 7.89 | - |
| Isolated Anococcygeus Muscle | Rat | Phenylephrine | 4.45 | > 2500 |
Cell-Based Assays for Receptor Activation and Signaling
Cell-based assays are widely used to evaluate ligand-receptor interactions and the subsequent intracellular signaling cascades. svarlifescience.combmglabtech.comnih.gov These assays can measure receptor activation by monitoring secondary messengers or transcriptional activation via reporter genes. bmglabtech.comnih.gov While the provided information specifically mentions this compound's activity at alpha-2 adrenoceptors, which are G protein-coupled receptors (GPCRs), the search results generally describe how cell-based assays for GPCRs function, often utilizing reporter genes like luciferase to quantify receptor activation or inhibition. svarlifescience.comnih.govthermofisher.com The binding of a ligand to a receptor on the cell surface triggers intracellular signaling pathways, leading to the activation of a reporter gene and the generation of a quantifiable signal, such as light emission. svarlifescience.comthermofisher.com Although specific data for this compound in such assays beyond its binding affinity are not detailed in the provided snippets, its characterization as a potent alpha-2 adrenoceptor antagonist implies that cell-based assays would be utilized to confirm its functional effects on alpha-2 adrenoceptor-mediated signaling pathways. wikipedia.orgnih.govwikipedia.org this compound has low or no affinity for a wide range of other neurotransmitter receptor sites at concentrations up to at least 1 x 10-5 M, although it showed weak affinity for 5-HT1A and 5-HT1B binding sites in rat brain. nih.gov
In Vivo Neuropharmacological Studies in Animal Models
In vivo studies in various animal models have been instrumental in understanding this compound's effects on the CNS and its interactions with noradrenergic and dopaminergic systems.
Central Nervous System (CNS) Activity Assessment
This compound has demonstrated central alpha-2 adrenoceptor antagonist activity in several animal species following oral administration. wikipedia.orgnih.gov In conscious mice, oral administration of this compound was effective in preventing clonidine-induced hypothermia and antinociception, showing similar potency to idazoxan (B1206943). wikipedia.orgnih.govmedchemexpress.com In rats, this compound dose-dependently prevented UK-14304-induced hypothermia and impairment of rotarod performance. wikipedia.orgnih.gov Oral administration of this compound also prevented UK-14304-induced sedation and bradycardia in dogs. wikipedia.orgnih.gov These findings indicate that this compound readily crosses the blood-brain barrier and exerts functional antagonism of central alpha-2 adrenoceptors. wikipedia.org Animal models are widely used to assess CNS activity and potential safety concerns of compounds, although their predictive value for human responses can vary. mdpi.com
Studies on Noradrenergic System Function in Animals
This compound's primary mechanism of action involves the blockade of alpha-2 adrenoceptors, particularly presynaptic autoreceptors on noradrenergic neurons. wikipedia.org This blockade leads to an increase in the synaptic concentrations of noradrenaline by inhibiting the autoinhibitory feedback mechanism. wikipedia.org Studies have shown that this compound can increase extracellular levels of noradrenaline in vivo in animals. nih.govresearchgate.net This increase in noradrenaline release is considered potentially valuable in the treatment of disorders associated with a deficiency of noradrenaline at postsynaptic receptors. wikipedia.org The noradrenergic system, originating significantly from the locus coeruleus, plays crucial roles in various CNS functions, including arousal, attention, and stress response, and its dysfunction has been implicated in several neurological and psychiatric conditions. mdpi.comnih.gov
Dopaminergic System Interactions in Animal Models
Beyond its primary effects on the noradrenergic system, preclinical studies have also investigated this compound's interactions with the dopaminergic system in animal models. Research indicates that this compound can increase extracellular levels of dopamine (B1211576) in vivo. nih.govresearchgate.net The dopaminergic system is involved in various functions, including motor control, reward, and motivation, and its dysregulation is implicated in conditions like schizophrenia and Parkinson's disease. mdpi.comfrontiersin.orgnih.gov While this compound does not exhibit direct antidopaminergic effects, its ability to increase dopamine levels suggests a potential indirect modulation of dopaminergic neurotransmission, possibly via interactions between the noradrenergic and dopaminergic systems. wikipedia.orgnih.govresearchgate.net Animal models are frequently used to study the complex interplay between different neurotransmitter systems. diva-portal.org
Behavioral Neuropharmacology in Animal Models
Behavioral neuropharmacology in animal models focuses on how drugs affect behavior, providing insights into potential therapeutic effects and underlying neural mechanisms. irispublishers.comceur-ws.org Studies with this compound have investigated its impact on various behaviors modulated by the alpha-2 adrenergic system.
Antagonism of Alpha-2 Agonist-Induced Behavioral Effects (e.g., Hypothermia, Sedation)
This compound has demonstrated efficacy in counteracting behavioral and physiological effects induced by alpha-2 adrenoceptor agonists in animal models. In conscious mice, this compound administered orally was effective in preventing hypothermia and antinociception induced by clonidine (B47849), an alpha-2 adrenoceptor agonist. nih.govnih.govwikipedia.orgmedchemexpress.com Similarly, in dogs, oral administration of this compound prevented sedation and bradycardia induced by the agonist UK-14304 in a dose-dependent manner. nih.govnih.govwikipedia.orgmedchemexpress.com These findings highlight this compound's ability to block the effects mediated by alpha-2 adrenoceptor activation in vivo.
| Animal Species | Alpha-2 Agonist | Effect Antagonized | Route of Administration (this compound) |
| Mouse | Clonidine | Hypothermia, Antinociception | Oral |
| Dog | UK-14304 | Sedation, Bradycardia | Oral |
Effects on Motor Coordination and Performance (e.g., Rotarod)
Studies have also examined the effects of this compound on motor coordination. The rotarod test is a common method for assessing motor coordination and balance in rodents. scantox.comugobasile.comnih.gov In rats, this compound dose-dependently prevented the impairment of rotarod performance induced by UK-14304. nih.govnih.govwikipedia.org This suggests that this compound can counteract motor deficits caused by alpha-2 adrenoceptor activation.
| Animal Species | Alpha-2 Agonist | Motor Performance Test | Effect Antagonized |
| Rat | UK-14304 | Rotarod | Impaired Rotarod Performance |
Modulation of Antinociception in Animal Models
This compound has been shown to modulate antinociception in animal models. In conscious mice, oral this compound was effective in preventing clonidine-induced antinociception. nih.govnih.govwikipedia.orgmedchemexpress.com This indicates that this compound can reverse the pain-relieving effects mediated by alpha-2 adrenoceptors.
| Animal Species | Alpha-2 Agonist | Effect Antagonized | Route of Administration (this compound) |
| Mouse | Clonidine | Antinociception | Oral |
Cognitive Function Studies in Animal Models (e.g., Novel Object Recognition, Reversal Learning)
Preclinical investigations have explored this compound's effects on cognitive function in animal models, including tests like novel object recognition and reversal learning. transpharmation.comneurofit.comimrpress.com In models of Alzheimer's disease using transgenic mice, this compound prevented age-related decline in spatial working memory in a spontaneous alternation task. wikipedia.orgnih.gov However, it did not show effects in other memory tasks such as object recognition or the Morris water maze in these models. wikipedia.orgnih.gov These findings suggest a potential role for this compound in certain aspects of cognitive function, possibly related to noradrenergic modulation. frontiersin.org
| Animal Model | Cognitive Test | Outcome |
| Transgenic mice (Alzheimer's) | Spontaneous Alternation | Prevented age-related spatial working memory deficits |
| Transgenic mice (Alzheimer's) | Novel Object Recognition | No effect |
| Transgenic mice (Alzheimer's) | Morris Water Maze | No effect |
Exploratory Behavior and Locomotor Activity Assessment in Animals
Studies have also assessed this compound's impact on exploratory behavior and locomotor activity in animals. transpharmation.comnih.govphypha.irbiorxiv.orgfrontiersin.org While some studies on related compounds or different contexts mention effects on locomotor activity, the provided information specifically on this compound in the context of exploratory behavior and general locomotor activity assessment in naive animals is limited within the search results. However, its ability to counteract sedation induced by alpha-2 agonists nih.govnih.govwikipedia.orgmedchemexpress.com suggests it can influence activity levels when these agonists are present.
Neurochemical Modulations in Preclinical Systems
This compound is characterized as a highly selective α2-adrenergic blocker that readily crosses the blood-brain barrier. wikipedia.org Its primary mechanism involves the blockade of α2-adrenoceptors, particularly presynaptic autoreceptors on noradrenergic neurons. wikipedia.org This blockade leads to an increase in synaptic concentrations of noradrenaline by inhibiting the autoinhibitory feedback mechanism. wikipedia.org This increase in noradrenaline is considered potentially valuable in treating disorders associated with noradrenaline deficiency. wikipedia.org In specificity studies, this compound showed low or no affinity for a wide range of other neurotransmitter receptor sites at concentrations up to at least 1 x 10-5 M, although it displayed weak affinity for 5-HT1A and 5-HT1B binding sites in rat brain. nih.govnih.gov Chronic administration of this compound in rats has been shown to reduce the density of rat brain [3H]-dihydroalprenolol binding sites, indicating a down-regulation of beta-adrenoceptors, which is consistent with potential antidepressant effects. nih.gov
| Receptor/Binding Site | Affinity (pKB or pKi) | Selectivity |
| α2-adrenoceptor | 7.9 (pKB) wikipedia.org | Highly selective over α1-adrenoceptor (>2500-fold) nih.govnih.govmedchemexpress.com |
| α1-adrenoceptor | 4.45 (pKB) nih.govnih.govmedchemexpress.com | |
| 5-HT1A | 5.9 (pIC50) nih.govnih.gov | Weak affinity |
| 5-HT1B | 5.5 (pKi) nih.govnih.gov | Weak affinity |
| Other receptors | Low or no affinity | Anticholinergic, antidopaminergic, β-adrenergic, muscarinic, or 5-HT1 wikipedia.org |
Microdialysis Studies of Extracellular Neurotransmitter Levels (e.g., Noradrenaline, Dopamine, Serotonin) in Animal Brain Regions
Microdialysis is a technique used in animal studies to measure the extracellular concentrations of neurotransmitters in specific brain regions nih.govdovepress.complos.orgnih.gov. Studies utilizing this method have investigated the impact of this compound on the levels of noradrenaline, dopamine, and serotonin (B10506). Research on related compounds and the application of microdialysis in this context highlight its utility in assessing drug effects on central neurotransmission dovepress.complos.orgnih.gov. For example, microdialysis in rats has been used to study the release of norepinephrine (B1679862), serotonin, and dopamine in brain regions like the paraventricular and supraoptic nuclei in response to various stimuli nih.gov. Another study used microdialysis to show that a triple reuptake inhibitor significantly elevated extracellular levels of dopamine, serotonin, and norepinephrine in the medial prefrontal cortex and dorsal lateral striatum of rats plos.org. While specific microdialysis data for this compound were not directly found in the search results, the methodology is well-established for assessing the effects of compounds on these neurotransmitters in animal brain regions.
Neurotransmitter Turnover Rate Analysis in Animal Tissues
Analysis of neurotransmitter turnover rates provides insight into the synthesis, release, and metabolism of these crucial signaling molecules in the brain nih.govfrontiersin.org. This type of analysis in animal tissues can help to understand how a compound like this compound might alter the dynamics of neurotransmitter systems. For instance, the concentration of 3-methoxy-4-hydroxyphenylglycol (MHPG), a norepinephrine metabolite, is used to indicate norepinephrine turnover rate nih.govfrontiersin.org. Studies in animal models have investigated changes in norepinephrine levels and metabolism under different conditions nih.govfrontiersin.org. While direct studies on this compound's effects on neurotransmitter turnover rate were not found, this analytical approach is relevant for a comprehensive understanding of its pharmacological actions.
Gene Expression and Protein Analysis in Animal Brain Tissue
Investigating gene expression and protein levels in animal brain tissue can reveal the molecular changes induced by a compound. This can provide insights into the mechanisms underlying its effects on neuronal function and behavior nih.govbrain-map.orgelifesciences.orgelifesciences.orgnih.govplos.org. Studies in animal models, particularly rodents, frequently employ techniques like RNA sequencing and microarray analysis to identify differentially expressed genes following drug administration or in various experimental conditions nih.gov. For example, studies have analyzed gene expression profiles in different brain regions of mice and primates to understand the molecular basis of brain function and evolution brain-map.orgelifesciences.orgelifesciences.org. Research has also investigated changes in protein levels, such as cathepsin B, in the brains of transgenic mouse models of Alzheimer's disease following treatment with a lysosomal modulator plos.org. While specific data on this compound's impact on gene expression and protein in animal brain tissue were not retrieved, these methods are standard in preclinical research to explore the molecular targets and consequences of drug action.
Physiological Systemic Effects in Animal Models (Research-Oriented)
Preclinical studies also examine the broader physiological effects of compounds in animal models, moving beyond the central nervous system to assess systemic impacts.
Cardiovascular System Research (e.g., Heart Rate, Bradycardia, Blood Pressure)
Research into the cardiovascular effects of compounds in animal models is a critical part of preclinical safety pharmacology vivonics-preclinical.comnih.govgoogleapis.comvrachi.namenih.govdrugbank.com. Studies assess parameters such as heart rate, the occurrence of bradycardia (slow heart rate), and blood pressure vivonics-preclinical.comnih.govnih.govdrugbank.com. Animal models, including rats and larger species, are used to predict potential cardiovascular risks in humans vivonics-preclinical.comnih.gov. Telemetry studies in rats, for instance, are employed for an initial assessment of cardiovascular risk, showing good concordance with effects observed in larger animals and humans vivonics-preclinical.comnih.gov. Compounds can influence heart rate and blood pressure through various mechanisms, including effects on adrenergic receptors drugbank.com. While specific cardiovascular data for this compound were not found, the importance of evaluating these parameters in animal models is well-documented vivonics-preclinical.comnih.gov.
Thermoregulatory Effects
Thermoregulation, the process by which animals maintain their internal body temperature, can be affected by pharmacological agents nih.govf1000research.comnih.govmdpi.comresearchgate.net. Studies in laboratory mammals investigate how compounds influence body temperature and the mechanisms involved nih.govf1000research.comnih.govmdpi.comresearchgate.net. For example, acute administration of various compounds has been shown to cause a reduction in the body temperature of mice nih.gov. Behavioral thermoregulatory studies can help determine if a drug affects central thermoregulatory set-points nih.gov. The presence and characteristics of hair or feathers in animals also play a role in thermoregulation studies researchgate.net. While specific thermoregulatory data for this compound were not found, this area of research is relevant for understanding the full physiological profile of a compound.
Gastrointestinal Motility Studies
Gastrointestinal motility, the movement of food through the digestive tract, is another physiological system evaluated in animal models ijbcp.comresearchgate.netnih.goved.ac.uktodaysveterinarypractice.com. Alterations in gastrointestinal motility can be associated with various disorders nih.govtodaysveterinarypractice.com. Animal models, particularly rodents, are commonly used to study the effects of drugs on gastric emptying and intestinal transit researchgate.netnih.gov. Methods include measuring gastric myoelectrical activity, gastric emptying rates, and intestinal transit times researchgate.net. Studies have investigated the effects of different drugs, such as fluoxetine (B1211875) and maropitant, on intestinal and gastric motility in animals ijbcp.comed.ac.uk. While specific gastrointestinal motility data for this compound were not retrieved, these studies are important for assessing potential effects on the digestive system.
Advanced Research Methodologies Applied to Fluparoxan Studies
Ligand Binding and Functional Assays
Ligand binding and functional assays are fundamental tools in pharmacology to determine a compound's affinity for a receptor and the resulting cellular response. These methods are essential for understanding how Fluparoxan (B20672) interacts with its target receptors and the downstream signaling events.
Radioligand Binding Assays for Receptor Affinity and Selectivity
Radioligand binding assays are widely used to quantify the affinity and selectivity of a compound for specific receptors. For this compound, these assays have demonstrated its potency and selectivity as an alpha-2 adrenoceptor antagonist. Studies using radioligands such as [³H]rauwolscine or [³H]RX821002 can be employed to determine the affinity of this compound for alpha-2 adrenoceptors nih.gov.
This compound has shown high affinity for the different alpha-2 adrenoceptor subtypes: alpha-2A, alpha-2B, and alpha-2C wikipedia.orgmims.com. Reported Ki values, which represent the inhibition constant and are inversely related to affinity, indicate potent binding across these subtypes. For instance, studies have reported Ki values of 1.6 nM for alpha-2A, 1.0 nM for alpha-2B, and 0.8 nM for alpha-2C subtypes wikipedia.org. Another study reported Ki values for human alpha-2 subtypes as 0.56 nM for alpha-2A, 0.59 nM for alpha-2B, and 0.56 nM for alpha-2C mims.com. These low nanomolar Ki values underscore this compound's high affinity for alpha-2 adrenoceptors. Furthermore, this compound has demonstrated low affinity for a range of other receptors, including alpha-1, beta, dopamine (B1211576), serotonin (B10506), histamine, and muscarinic receptors, highlighting its selectivity for the alpha-2 subtype wikipedia.org.
Table 1: this compound Ki Values at Alpha-2 Adrenoceptor Subtypes
| Receptor Subtype | Ki (nM) wikipedia.org | Ki (nM) mims.com |
| alpha-2A | 1.6 | 0.56 |
| alpha-2B | 1.0 | 0.59 |
| alpha-2C | 0.8 | 0.56 |
G-Protein Activation Assays (e.g., [³⁵S]GTPγS binding)
G-protein activation assays, such as the [³⁵S]GTPγS binding assay, are utilized to assess the functional activity of compounds that interact with G-protein coupled receptors (GPCRs). Alpha-2 adrenoceptors are coupled to Gi/o proteins, which typically inhibit adenylyl cyclase activity frontiersin.org. Agonists of alpha-2 receptors stimulate the binding of [³⁵S]GTPγS to the G protein, reflecting receptor activation frontiersin.org.
As an alpha-2 adrenoceptor antagonist, this compound blocks the effects of agonists nih.gov. In [³⁵S]GTPγS binding assays, this compound inhibits the increase in [³⁵S]GTPγS binding stimulated by alpha-2 agonists like clonidine (B47849) or norepinephrine (B1679862) nih.govfrontiersin.org. This blockade of agonist-stimulated G-protein activation is a key indicator of this compound's antagonist functional profile at alpha-2 adrenoceptors nih.gov.
Reporter Gene Assays for Receptor Signaling
Reporter gene assays provide a method to study the downstream signaling of receptors. For Gi/o-coupled receptors like alpha-2 adrenoceptors, activation typically leads to a decrease in intracellular cAMP levels. Reporter gene assays can be designed to link changes in cAMP levels to the expression of a easily measurable reporter protein, such as luciferase, often by using a cAMP-response element (CRE) linked to the reporter gene nih.gov.
In the context of this compound, a reporter gene assay coupled to alpha-2 adrenoceptor signaling would show that while an agonist would decrease reporter gene expression (due to decreased cAMP), this compound, as an antagonist, would prevent or block this agonist-induced decrease nih.gov. This technique allows for the assessment of this compound's ability to inhibit alpha-2 adrenoceptor-mediated signaling pathways within a cellular context.
Neurochemical Measurement Techniques
To understand the impact of this compound on the complex neurochemical environment of the brain, researchers employ techniques that can measure neurotransmitter levels.
In Vivo Microdialysis for Extracellular Neurotransmitter Profiling
In vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and other neurochemicals in the extracellular fluid of specific brain regions in living animals uni.lubmrb.io. This allows for the real-time monitoring of neurochemical changes in response to pharmacological interventions like the administration of this compound.
Studies utilizing in vivo microdialysis have investigated the effects of this compound on the extracellular levels of several neurotransmitters, including norepinephrine, dopamine, and serotonin uni.lufishersci.ca. By blocking inhibitory alpha-2 autoreceptors located on norepinephrine neurons, this compound can lead to an increase in norepinephrine release uni.lu. Microdialysis studies have confirmed that this compound increases extracellular norepinephrine levels, for example, in the locus coeruleus, in a dose-dependent manner citeab.com. Furthermore, microdialysis has shown that this compound can also increase extracellular levels of dopamine and serotonin in brain regions such as the prefrontal cortex fishersci.ca.
Table 2: Observed Effects of this compound on Extracellular Neurotransmitter Levels (via Microdialysis)
| Neurotransmitter | Brain Region | Observed Effect | Source |
| Norepinephrine | Various regions | Increase | uni.lu |
| Norepinephrine | Locus Coeruleus | Increase | citeab.com |
| Dopamine | Prefrontal Cortex | Increase | fishersci.ca |
| Serotonin | Prefrontal Cortex | Increase | fishersci.ca |
Post-mortem Neurotransmitter Analysis in Animal Tissues
Post-mortem neurochemical analysis involves the measurement of neurotransmitter concentrations or their metabolites in brain tissue samples obtained after the death of an animal. This technique can provide valuable information about the long-term effects of a compound on neurotransmitter systems or to assess baseline levels. While the provided information indicates that tissue measurement techniques can be applied frontiersin.org, specific findings regarding the post-mortem analysis of neurotransmitter levels following this compound administration were not detailed in the available snippets. This method could potentially be used to complement in vivo studies by providing a snapshot of neurochemical levels in different brain regions after exposure to this compound.
Electrophysiological Approaches
Electrophysiology provides insights into the electrical properties of biological cells and tissues, including the activity of neurons. wikipedia.org Studies on this compound have employed both in vivo and in vitro electrophysiological techniques to investigate its impact on neuronal firing patterns and synaptic transmission.
In Vitro Brain Slice Electrophysiology
In vitro brain slice electrophysiology involves preparing thin slices of brain tissue that can be maintained in a controlled environment, allowing for the study of neuronal activity and synaptic function. nih.govnih.govprovidence.org This technique enables researchers to perform detailed recordings from individual neurons or populations of neurons within a preserved local circuit. nih.gov Patch-clamp recording, a common brain slice electrophysiology technique, allows for the measurement of ion channel activity and synaptic currents. providence.org Multielectrode arrays can also be used with brain slices to measure the activity of multiple neurons simultaneously. nih.gov Brain slice electrophysiology is valuable for assessing how compounds like this compound directly affect neuronal excitability, synaptic strength, and network activity, independent of systemic factors. nih.govprovidence.org Studies have utilized brain slice electrophysiology to investigate seizure liability of compounds by measuring population spikes in hippocampal slices. nih.gov While specific data on this compound's effects in brain slice electrophysiology were not detailed in the search results, this method is crucial for understanding the direct neuronal impact of α2-adrenoceptor modulation.
Behavioral Phenotyping Paradigms in Animal Models
Behavioral phenotyping in animal models is essential for evaluating the effects of compounds like this compound on complex behaviors relevant to neurological and psychiatric disorders. These paradigms assess various aspects of behavior, including locomotor activity, cognitive function, and responses in models of anxiety and depression. mdpi.comfrontiersin.orgscielo.br
Locomotor Activity Monitoring
Locomotor activity monitoring assesses the spontaneous movement of animals. Changes in locomotor activity can indicate effects on motor function, general activity levels, or exploratory drive. This is often measured in an open field test, where the animal's movement within an enclosed arena is tracked. nih.govmdpi.com Research on this compound has shown that while it did not stimulate basal locomotion in normal animals, it was able to normalize hypoactivity induced by tetrabenazine (B1681281) in in vivo studies. researchgate.net It did not accentuate or reverse hyperactivity induced by amphetamine or MK-801. researchgate.net This suggests this compound has a modulatory effect on altered locomotor states rather than being inherently stimulating or suppressive of baseline activity.
Cognitive Assessment Tasks (e.g., Novel Object Recognition)
Cognitive assessment tasks in animal models are used to evaluate learning and memory. The Novel Object Recognition (NOR) test is a common paradigm that assesses recognition memory, relying on the rodent's natural tendency to explore novel objects more than familiar ones. nih.gov Other tasks include the Morris water maze and spontaneous alternation, which assess spatial memory and working memory, respectively. nih.gov Studies on this compound have investigated its effects on cognitive function in animal models, particularly in the context of neurodegenerative diseases. Chronic treatment with this compound prevented age-related spatial working memory deficits in APP x PS1 transgenic mice as measured by the spontaneous alternation task. nih.gov However, it did not show effects in other memory tasks such as the Morris water maze or object recognition in these models. nih.govwikipedia.org This suggests a selective effect of this compound on specific types of memory.
Here is a summary of this compound's effects in cognitive assessment tasks:
| Cognitive Task | Animal Model | Key Finding | Source |
| Spontaneous Alternation | APP x PS1 Transgenic Mice | Prevented age-related spatial working memory deficits | nih.gov |
| Morris Water Maze | APP x PS1 Transgenic Mice | No effect on spatial reference memory deficits | nih.govwikipedia.org |
| Novel Object Recognition | APP x PS1 Transgenic Mice | No effect on object recognition memory | nih.govwikipedia.org |
Molecular Biology Techniques
Molecular biology techniques are crucial for elucidating the mechanisms by which this compound interacts with its targets and the downstream effects of these interactions on cellular function. These techniques allow researchers to analyze changes in gene expression, protein production, and protein localization, providing insights into the complex biological pathways modulated by this compound.
Gene Expression Analysis (e.g., RT-PCR, Western Blot)
Gene expression analysis, using techniques such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Western Blot, has been applied in studies related to this compound or compounds with similar mechanisms of action to assess changes in mRNA and protein levels, respectively.
RT-PCR is a technique used to measure the amount of specific mRNA molecules in a sample, providing an indication of gene activity. While direct studies explicitly detailing this compound's effects on specific gene expression profiles via RT-PCR were not prominently found in the search results, related research on adrenergic receptors and other compounds affecting monoaminergic systems provides context. For instance, RT-PCR studies have been used to examine gene expression in various tissues, including the spinal cord and immune cells, related to 5-HT receptors, which can be indirectly relevant due to the interplay between adrenergic and serotonergic systems guidetomalariapharmacology.orgguidetopharmacology.orgguidetoimmunopharmacology.org. Studies on NET-knockout mice have also utilized RT-PCR to identify differentially regulated genes in the brain in response to pharmacological interventions affecting norepinephrine, a system modulated by this compound nih.gov.
Western Blot analysis is used to detect and quantify specific proteins in a sample, providing information on protein expression levels. Research involving compounds acting on adrenergic or serotonergic receptors, targets potentially influenced by this compound, has frequently employed Western Blot. For example, Western Blot has been used to assess protein levels of alpha-2A and alpha-2C adrenoreceptor subtypes in the motor cortex of rats nih.gov. This technique involves separating proteins by gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. Western Blot has also been applied to study protein levels of amyloid precursor protein (APP) in mouse brain tissue in the context of Alzheimer's disease models nih.gov. While a direct study detailing this compound's impact on specific protein levels measured by Western Blot was not a primary finding, the application of this technique is standard in the field to evaluate the protein-level consequences of pharmacological interventions targeting receptors and pathways relevant to this compound's actions.
Protein Localization and Quantification (e.g., Immunohistochemistry)
Immunohistochemistry (IHC) is a technique that uses antibodies to visualize and locate specific proteins within tissue samples. This method is valuable for understanding the distribution of target proteins and how their localization might be affected by compounds like this compound. IHC also allows for the semi-quantitative assessment of protein levels within specific cellular or tissue compartments.
Research involving this compound or related areas has utilized immunohistochemistry to examine protein localization and quantify levels of certain markers. For example, immunohistochemistry was used to measure beta-amyloid plaque load and astrocytosis in the brains of transgenic mice treated with this compound nih.govnih.gov. These studies aimed to determine if this compound treatment influenced these pathological markers in an Alzheimer's disease model. The findings indicated that while this compound prevented age-related spatial working memory deficits, it did not alter beta-amyloid plaque load or astrocytosis as measured by immunohistochemistry nih.govnih.gov.
Immunohistochemistry has also been applied in broader studies of receptor distribution in different tissues, such as the localization of 5-HT1A receptors in various brain regions of rats using in situ hybridisation guidetoimmunopharmacology.org. Similarly, IHC has been used to study the distribution of 5-HT2A receptors in rat tissues and 5-HT1D receptors in human trigeminal ganglion guidetopharmacology.orgguidetopharmacology.org. While these examples pertain to receptors other than the primary alpha-2 adrenoceptor target of this compound, they illustrate the application of IHC in neuropharmacology research to understand the tissue and cellular distribution of receptors and other proteins of interest. The use of IHC in this compound studies, particularly in the context of evaluating its effects on pathological hallmarks in disease models, highlights its importance in assessing the in situ impact of the compound on protein-level changes and localization.
Table 1: Molecular Biology Techniques Applied in this compound-Related Research
| Technique | Application in this compound/Related Studies | Relevant Findings (Examples) | Citation |
| RT-PCR | Assessing gene expression changes related to monoaminergic systems modulated by compounds affecting norepinephrine. | Elevated expression of Fos and Nr4a1 in response to antidepressants; altered expression of various genes in NET-KO mice. (Contextual to this compound's actions) | nih.gov |
| Western Blot | Analyzing protein levels of adrenergic receptor subtypes and other relevant proteins (e.g., APP). | Assessment of alpha-2A and alpha-2C adrenoreceptor protein levels in rat motor cortex; analysis of APP levels in mouse brain tissue. (Contextual/Related) | nih.govnih.gov |
| Immunohistochemistry | Measuring pathological markers like beta-amyloid plaque load and astrocytosis in tissue. | Evaluation of beta-amyloid plaque load and astrocytosis in this compound-treated transgenic mice (no alteration observed). | nih.govnih.gov |
| Immunohistochemistry | Studying the localization and distribution of receptors in various tissues. | Localization of 5-HT1A, 5-HT2A, and 5-HT1D receptors in different brain regions and tissues. (Illustrative of technique's application) | guidetopharmacology.orgguidetoimmunopharmacology.orgguidetopharmacology.org |
Table 2: Illustrative Gene Expression Changes (Contextual)
While direct quantitative data on this compound's effect on specific gene expression via RT-PCR was not a primary finding, the following table provides examples of genes whose expression has been shown to be altered by interventions affecting systems relevant to this compound's activity, as identified in the search results.
| Gene Name | Example Context of Alteration (Related Research) | Technique Used | Citation |
| Fos | Elevated in response to antidepressants | RT-PCR | nih.gov |
| Nr4a1 | Elevated in response to antidepressants | RT-PCR | nih.gov |
| Adra2a | Altered expression in NET-KO mice | RT-PCR | nih.gov |
| Adra1d | Altered expression in NET-KO mice | RT-PCR | nih.gov |
Table 3: Illustrative Protein Level Findings (Contextual)
Direct quantitative Western Blot data specifically for this compound's effect on protein levels was not a primary finding. The table below provides examples of protein analyses using Western Blot in related research areas.
| Protein Analyzed | Tissue/Model | Key Finding (Contextual) | Technique Used | Citation |
| alpha-2A adrenoreceptor | Rat motor cortex | No significant difference in expression between vehicle and drug-treated rats (Yohimbine) | Western Blot | nih.gov |
| alpha-2C adrenoreceptor | Rat motor cortex | No significant difference in expression between vehicle and drug-treated rats (Yohimbine) | Western Blot | nih.gov |
| Full length APP | Aged 3xTGAD mouse brain (soluble fraction) | Levels not altered by chronic treatment with ACE inhibitor or ARB. | Western Blot | nih.goved.ac.uk |
Table 4: Illustrative Immunohistochemistry Findings (this compound Studies)
| Marker Analyzed | Tissue/Model | Key Finding in this compound Study | Technique Used | Citation |
| Beta-amyloid plaque load | APPxPS1 transgenic mice brain (4 and 8 months) | Unaltered by this compound treatment. | Immunohistochemistry | nih.govnih.gov |
| Astrocytosis | APPxPS1 transgenic mice brain (4 and 8 months) | Unaltered by this compound treatment. | Immunohistochemistry | nih.govnih.gov |
Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects of Fluparoxan
Identification of Key Pharmacophores for Alpha-2 Adrenoceptor Antagonism
Pharmacophore models are essential in identifying the key structural features required for a molecule to interact with a biological target, such as the alpha-2 adrenoceptor. While specific detailed pharmacophore models for Fluparoxan (B20672) itself were not extensively detailed in the search results, general principles of alpha-2 adrenoceptor antagonists and related compounds provide insight. Alpha-2 adrenoceptor antagonists typically interact with the receptor through a combination of interactions, including hydrogen bonding, ionic interactions, and hydrophobic contacts within the binding site. researchgate.netmdpi.com The mechanism of action of alpha-2 adrenoceptor blockers involves stimulating the norepinephrinergic system by inhibiting the negative feedback of norepinephrine (B1679862) release (presynaptic effect) and inhibiting the effects of norepinephrine on postsynaptic alpha-2 adrenoceptors. nih.gov Studies on related guanidine-based alpha-2 adrenoceptor ligands have involved developing 3D pharmacophore models to understand the structural elements necessary for antagonistic activity. researchgate.net These studies suggest that substitution patterns around key functional groups can influence activity and selectivity. researchgate.net
Influence of Chemical Modifications on Receptor Selectivity and Potency
Chemical modifications to the core structure of compounds can significantly impact their affinity and selectivity for different receptor subtypes. This compound itself is noted for its excellent selectivity for the α2-adrenoceptor compared to the α1-adrenoceptor, with a selectivity ratio greater than 2500 in in vitro studies. wikipedia.orgmedchemexpress.comnih.gov The individual chiral isomers of this compound, the (3aR,9aR)-(+) and (3aS,9aS)-(-) enantiomers, have shown comparable levels of α2-adrenoceptor antagonist potency and α2/α1 selectivity to the racemic mixture. wikipedia.org This suggests that the stereochemistry at the chiral centers of this compound does not drastically alter its fundamental interaction with the α2-adrenoceptor or its selectivity profile. Research on other compound classes targeting adrenergic receptors and other GPCRs highlights how subtle changes, such as the introduction of halogens or modifications to ring systems and side chains, can alter binding affinity and selectivity for specific receptor subtypes. diva-portal.org
Computational Chemistry and Molecular Modeling for this compound Derivatives
Computational chemistry and molecular modeling play a crucial role in modern drug discovery and the study of molecular interactions. These methods are used to investigate the structure, properties, and behavior of chemical systems at a molecular level. amazon.com Techniques such as molecular docking and molecular dynamics simulations are employed to understand how ligands like this compound bind to their target receptors and to predict the stability and interactions of these complexes. nih.govfrontiersin.org While specific detailed studies on computational modeling of this compound derivatives were not prominently featured in the search results, computational approaches are generally applied in SAR studies to rationalize experimental findings and guide the design of novel compounds with improved potency and selectivity. researchgate.netfrontiersin.org This involves analyzing the 3D structure of the receptor binding site and the ligand to identify favorable interactions and potential areas for modification. mdpi.comfrontiersin.org Computational methods can also be used to predict properties relevant to drug development, such as oral bioavailability. ulisboa.pt
Development of Novel Chemical Probes Based on this compound Structure
Chemical probes are selective small molecules used to perturb biological systems and study protein function. nih.gov They are valuable tools in chemical biology and drug discovery research. nih.govmdpi.comrsc.org Given this compound's selectivity and potency as an α2-adrenoceptor antagonist, its structure could serve as a basis for developing novel chemical probes for studying this specific receptor subtype. The development of chemical probes often involves modifying existing ligands to incorporate features useful for research, such as fluorescent tags or reactive groups for covalent binding. mdpi.comrsc.org The goal is to create tools that can selectively interact with the target protein, allowing researchers to investigate its role in various biological processes. nih.gov The existence of selective ligands like this compound is crucial for the development of such probes, enabling a deeper understanding of alpha-2 adrenoceptor function and its implications in health and disease. frontiersin.org
Theoretical and Investigative Applications of Fluparoxan in Biomedical Research
Fluparoxan (B20672) as a Pharmacological Probe for Adrenergic System Characterization
As a selective α2-adrenergic blocker, this compound is utilized to characterize the roles of different components of the adrenergic system. wikipedia.org By blocking α2-adrenoceptors, researchers can observe the resulting effects on neurotransmitter release and downstream physiological responses, thereby gaining insights into the normal functioning and dysregulation of this system. wikipedia.org
Elucidation of Alpha-2 Adrenoceptor Subtype Roles in Physiological Processes
The α2-adrenoceptor family consists of three highly homologous subtypes: α2A, α2B, and α2C. wikipedia.org These subtypes are involved in a variety of physiological functions in both the central nervous system (CNS) and peripheral tissues, including cardiovascular regulation, sedation, analgesia, and modulation of neurotransmitter release. nih.gov this compound, as a non-subtype selective α2 antagonist, or through the study of its effects compared to subtype-selective compounds like imiloxan (B1671758) (an α2B selective antagonist) wikipedia.org, contributes to understanding the specific contributions of these individual subtypes to various physiological processes. Research indicates that different subtypes may mediate distinct physiological and pharmacological pathways. For instance, the α2A subtype appears to have a dominant role in antihypertensive, bradycardic, sedative, and hypothermic effects, while the α2B subtype is significantly involved in vasoconstriction. The α2C subtype may play a role in stress-dependent depression and other psychiatric conditions. nih.gov
Dissection of Autoreceptor Feedback Mechanisms
Autoreceptors are a type of receptor located on the presynaptic neuron that respond to the neurotransmitter released by the same neuron, typically acting as a negative feedback mechanism to regulate further neurotransmitter release. wikipedia.org Presynaptic α2-adrenoceptors function as autoreceptors on noradrenergic neurons, inhibiting the release of norepinephrine (B1679862). wikipedia.orgwikipedia.org this compound, by blocking these presynaptic autoreceptors, prevents this autoinhibitory feedback, leading to an increase in the synaptic concentration of norepinephrine. wikipedia.org This action is crucial for dissecting the mechanisms by which autoreceptors modulate neurotransmitter release and maintain homeostasis within the adrenergic system. wikipedia.orgtaylorandfrancis.com This mechanism of action is shared with other α2-adrenoceptor antagonists. wikipedia.org
Insights into Adrenergic System Function and Dysregulation
This compound's ability to modulate norepinephrine levels by blocking α2-autoreceptors provides a means to investigate conditions associated with deficient noradrenergic transmission. wikipedia.org By increasing norepinephrine availability, researchers can study how restoring or enhancing adrenergic signaling impacts various physiological and behavioral outcomes in models of dysregulation. This includes exploring its potential value in conditions where increased noradrenaline at postsynaptic receptors might be beneficial. wikipedia.org
Exploration of Neurobiological Mechanisms Underlying Cognitive Processes in Animal Models
Studies using animal models have explored the impact of this compound on cognitive processes. The adrenergic system, particularly through α2-adrenoceptors, plays a significant role in cognitive functions, including memory and executive processes. frontiersin.org Research suggests that this compound may improve cognitive dysfunction in animal models. nih.govresearchgate.net This investigative avenue aims to understand the specific neurobiological mechanisms by which modulating α2-adrenoceptor activity influences cognitive performance in preclinical settings. dntb.gov.uaescholarship.org
Contribution to Understanding Monoaminergic Transmission in CNS Models
Beyond its primary effects on the noradrenergic system, this compound's influence on α2-adrenoceptors can indirectly impact the transmission of other monoaminergic neurotransmitters in the CNS, such as dopamine (B1211576) and serotonin (B10506). frontiersin.org α2C-adrenoceptors, for instance, can function as heteroreceptors, regulating the release of non-noradrenergic transmitters like serotonin and dopamine. frontiersin.org By using this compound in CNS models, researchers can investigate the complex interplay between the adrenergic system and other monoaminergic pathways, contributing to a broader understanding of neurotransmission and its role in various brain functions and disorders. nih.govresearchgate.net
Research into Mechanisms of Neurodegenerative Disorders in Preclinical Models (e.g., Tau phosphorylation, Amyloid-beta accumulation)
This compound has been investigated for its potential in the treatment of central neurodegenerative diseases, particularly its ability to improve cognitive dysfunction in models of Alzheimer's disease. nih.govresearchgate.net Preclinical research in this area focuses on understanding whether modulating α2-adrenoceptor activity with compounds like this compound can influence key pathological hallmarks of neurodegenerative disorders, such as tau phosphorylation and amyloid-beta accumulation. researchgate.net These studies aim to elucidate the mechanisms by which adrenergic modulation might impact the progression of these diseases at a molecular level in animal models. mpg.de
Role in Drug Discovery and Development Research for CNS-acting Agents
This compound (developmental code name GR50360A) is characterized as a potent and selective alpha-2 (α2)-adrenoceptor antagonist. wikipedia.orgmedkoo.commedchemexpress.com Research has demonstrated its ability to readily cross the blood-brain barrier, a crucial property for agents targeting the CNS. wikipedia.org The primary mechanism of action investigated in the context of CNS disorders is the blockade of α2-adrenoceptors, particularly presynaptic autoreceptors on noradrenergic neurons. wikipedia.org This blockade is hypothesized to increase the synaptic concentration of noradrenaline by inhibiting the autoinhibitory feedback mechanism. wikipedia.org
Increased noradrenaline levels in the synapse have been of interest in the treatment of disorders associated with a deficiency in noradrenaline at postsynaptic adrenoceptors. wikipedia.org These include conditions such as depression, the early stages of Alzheimer's disease, schizophrenia, and other neurodevelopmental disorders linked to cognitive impairment. wikipedia.orgncats.ionih.gov
In vitro studies have provided detailed insights into this compound's potency and selectivity. In rat isolated, field-stimulated vas deferens and guinea-pig isolated, field-stimulated ileum preparations, this compound acted as a reversible competitive antagonist of the inhibitory responses induced by the α2-adrenoceptor agonist UK-14304. nih.gov The pKB values were reported as 7.87 and 7.89, respectively. nih.gov In contrast, in the rat isolated anococcygeus muscle, this compound showed significantly weaker competitive antagonism against the α1-adrenoceptor agonist phenylephrine, with a pKB of 4.45, resulting in an α2:α1 adrenoceptor selectivity ratio exceeding 2500. medchemexpress.comnih.gov
Animal studies have further supported this compound's central α2-adrenoceptor antagonist activity. In conscious mice, oral administration of this compound was effective in preventing clonidine-induced hypothermia and antinociception, exhibiting potency similar to idazoxan (B1206943). wikipedia.orgmedchemexpress.comnih.gov In rats, this compound dose-dependently prevented the impairment of rotarod performance induced by UK-14304. wikipedia.orgnih.gov Oral administration in dogs also prevented UK-14304-induced sedation and bradycardia in a dose-related manner. wikipedia.orgmedchemexpress.comnih.gov
Clinical research in humans has also indicated that this compound possesses central α2-adrenoceptor antagonist activity following both single and repeated oral doses. wikipedia.org It was shown to significantly attenuate various responses to the agonist clonidine (B47849), including growth hormone secretion, bradycardia, hypotension, and xerostomia, with the exception of sedation measures. wikipedia.orgnih.gov
Despite promising preclinical and early clinical findings suggesting potential value in treating disorders like depression and improving cognitive dysfunction in conditions such as schizophrenia and Alzheimer's disease, the development of this compound for these indications was ultimately discontinued. wikipedia.orgmedkoo.comncats.ionih.gov For instance, its development as an antidepressant was halted after failing to demonstrate a clear clinical advantage over existing therapies in clinical evaluations in the early 1990s. wikipedia.orgmedkoo.com Similarly, its development for the treatment of male sexual dysfunction was also discontinued. wikipedia.orgmedkoo.com
This compound's interaction with imidazoline (B1206853) receptors has also been a point of investigation. It is noted as being the only well-studied α2-adrenergic receptor antagonist in its structural family that does not antagonize any variant of the imidazoline receptor. wikipedia.org This selectivity profile is relevant in the context of CNS drug discovery, as imidazoline receptors, particularly I2 receptors, are widely distributed in the brain and have been implicated in various neurodegenerative illnesses, including Alzheimer's disease, Parkinson's disease, and depression. mdpi.comresearchgate.netnih.gov The distinct lack of activity at imidazoline receptors differentiates this compound from some other compounds that interact with adrenergic receptors.
Research into this compound has contributed to the broader understanding of the role of α2-adrenoceptors in CNS function and their potential as therapeutic targets. While this compound itself did not reach the market for CNS disorders, the detailed pharmacological data and research findings generated during its investigation have provided valuable insights for subsequent drug discovery efforts targeting adrenergic and related receptor systems for neurological and psychiatric conditions. The challenges encountered in its development also highlight the complexities inherent in translating preclinical efficacy in CNS drug discovery to successful clinical outcomes. mdpi.comnih.gov
Here is a summary of some key in vitro and in vivo pharmacological findings for this compound:
| Preparation/Species | Agonist | This compound Activity | Value | Reference |
| Rat isolated vas deferens | UK-14304 | Reversible competitive antagonist | pKB = 7.87 | nih.gov |
| Guinea-pig isolated ileum | UK-14304 | Reversible competitive antagonist | pKB = 7.89 | nih.gov |
| Rat isolated anococcygeus muscle | Phenylephrine | Weaker competitive antagonist | pKB = 4.45 | medchemexpress.comnih.gov |
| Conscious mouse | Clonidine | Prevents hypothermia & antinociception | Effective orally | wikipedia.orgmedchemexpress.comnih.gov |
| Rat | UK-14304 | Prevents rotarod impairment | Dose-dependent | wikipedia.orgnih.gov |
| Dog | UK-14304 | Prevents sedation & bradycardia | Dose-related orally | wikipedia.orgmedchemexpress.comnih.gov |
| Human (single/repeated oral doses) | Clonidine | Attenuates responses (except sedation) | Central α2 antagonism | wikipedia.orgnih.gov |
Future Directions and Unexplored Research Avenues
Advanced Preclinical Models (e.g., Organ-on-a-Chip, Humanized Animal Models) for Fluparoxan (B20672) Research
The translation of findings from traditional animal models to human clinical outcomes remains a significant challenge in drug development researchgate.net. Advanced preclinical models, such as organ-on-a-chip systems and humanized animal models, offer promising platforms for future this compound research to enhance translational relevance.
Organ-on-a-chip technology involves creating microfluidic devices that simulate the physiological environment and function of human organs or tissue units. Applying this technology could allow for the investigation of this compound's effects on specific human neural circuits or brain regions in vitro, potentially providing more accurate data on its interactions with human receptors and cellular responses compared to simplified cell cultures. This could be particularly valuable for studying its impact on complex neuronal networks and blood-brain barrier permeability in a more physiologically relevant context researchgate.net.
Humanized animal models, particularly humanized mice engrafted with human cells or tissues, offer another avenue to study this compound in a system that better mimics human biology, especially concerning the immune system and potential interactions with human-specific cellular components frontiersin.orgnih.govtranscurebioservices.com. While this compound's primary targets are adrenergic receptors, which are conserved across species, investigating its effects in humanized models could reveal subtle interactions or downstream effects that might be missed in standard rodent models. This is particularly relevant if exploring indications where human-specific cellular interactions or immune responses play a significant role.
The application of these advanced models to this compound research is currently an unexplored area. Their utilization could provide more predictive data regarding efficacy and potential off-target effects in humans, thereby improving the efficiency of future clinical translation.
Investigation of this compound's Influence on Glial Cell Function and Neuroinflammation in Animal Models
Glial cells, including astrocytes, microglia, and oligodendrocytes, play critical roles in maintaining brain homeostasis, supporting neuronal function, and modulating neuroinflammation case.edufrontiersin.orgmdpi.comnih.gov. Neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of various neurological and psychiatric disorders mdpi.comneurofit.com.
Existing research has touched upon this compound's effects in models of neuroinflammation, showing an alteration in NF-kB mediated cytokine production in an LPS-induced rat model cardiff.ac.uk. However, a comprehensive investigation into this compound's specific influence on different glial cell types and their diverse functions is warranted. Future studies could focus on:
Microglial Activation and Function: Examining how this compound modulates microglial activation states (e.g., pro-inflammatory M1 vs. anti-inflammatory M2 phenotypes) and their phagocytic activity in response to inflammatory stimuli in animal models.
Astrocytic Reactivity and Support Functions: Investigating this compound's impact on astrogliosis (reactive astrocytosis) and the ability of astrocytes to provide metabolic and structural support to neurons, as well as their role in neurotransmitter reuptake and gliotransmission nih.gov. While one study noted no alteration in astrocytosis in a mouse model of Alzheimer's, a dedicated investigation into broader astrocytic functions is needed nih.govnih.gov.
Oligodendrocyte Function and Myelination: Exploring whether this compound has any influence on oligodendrocyte health, differentiation, and myelination, processes crucial for white matter integrity and efficient neural communication mdpi.com.
Utilizing specific animal models of neuroinflammatory conditions and employing techniques such as immunohistochemistry, flow cytometry, and gene expression analysis targeting glial markers could elucidate the extent and nature of this compound's interaction with glial cell biology.
Long-Term Effects of this compound on Neural Plasticity and Synaptic Remodeling in Preclinical Systems
Neural plasticity, the ability of the brain to reorganize itself by forming new synaptic connections, and synaptic remodeling are fundamental processes underlying learning, memory, and adaptation researchgate.netmaxplanckneuroscience.orgvanderbilt.eduresearchgate.net. Impairments in these processes are implicated in various neurological and psychiatric disorders.
This compound has shown promising effects on cognitive function in preclinical models, preventing age-related spatial working memory deficits in APP/PS1 transgenic mice wikipedia.orgnih.govnih.gov. This observed cognitive benefit, in the absence of changes in amyloid plaque load or astrocytosis, suggests a potential influence on neuronal function or plasticity nih.govnih.gov.
Future research should delve deeper into the long-term effects of this compound on various aspects of neural plasticity and synaptic remodeling in relevant preclinical systems. This could involve:
Synaptogenesis and Synaptic Pruning: Quantifying changes in synapse density and morphology in specific brain regions following chronic this compound administration using techniques like electron microscopy or super-resolution imaging.
Dendritic Spine Dynamics: Tracking the formation, stabilization, and elimination of dendritic spines, structures crucial for excitatory synaptic input, using in vivo imaging techniques maxplanckneuroscience.org.
Electrophysiological Measures of Plasticity: Assessing long-term potentiation (LTP) and long-term depression (LTD), cellular correlates of learning and memory, in brain slices or in vivo following this compound treatment.
Neurotrophic Factor Expression: Investigating the influence of this compound on the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are known to play key roles in neuronal survival, differentiation, and synaptic plasticity researchgate.net.
These studies would provide valuable insights into whether the observed cognitive benefits of this compound are mediated through direct or indirect modulation of neural plasticity and synaptic connectivity.
Exploring Potential Non-Adrenergic Mechanisms of this compound in Research Contexts
While this compound is primarily characterized as a highly selective α2-adrenoceptor antagonist, some research has indicated potential interactions with other receptor systems at higher concentrations, such as weak affinity for 5-HT1A and 5-HT1B receptors nih.govnih.gov. Another source suggests potential 5-HT4 receptor antagonism ontosight.ai. Exploring these potential non-adrenergic mechanisms could uncover additional pathways through which this compound exerts its effects.
Future research could systematically investigate this compound's binding affinity and functional activity at a wider range of neurotransmitter receptors, ion channels, and transporters using in vitro binding assays and functional assays. If significant interactions with non-adrenergic targets are identified, further studies would be needed to determine the physiological relevance of these interactions at concentrations achieved in preclinical models and potentially in humans.
Techniques such as broad receptor screening panels and targeted functional assays would be instrumental in this exploration. Understanding any significant non-adrenergic mechanisms could broaden the potential therapeutic applications of this compound or explain observed effects not solely attributable to alpha-2 adrenergic blockade.
Systems Pharmacology and Network Analysis of this compound's Molecular Interactions
The biological effects of a compound are not limited to its interaction with a single primary target but arise from a complex interplay with multiple molecular components within a biological system. Systems pharmacology and network analysis approaches can provide a holistic view of this compound's molecular interactions and their downstream effects nih.govukm.mymdpi.com.
Applying these computational and experimental approaches to this compound research could involve:
Constructing Interaction Networks: Utilizing data from high-throughput screening, proteomics, and genomics to map this compound's interactions with proteins and other biomolecules ukm.my.
Pathway Analysis: Analyzing the biological pathways and networks influenced by this compound's interactions to understand the broader cellular and physiological consequences nih.gov.
Predicting Off-Target Effects and Polypharmacology: Using computational models to predict potential off-target interactions and explore the concept of polypharmacology, where a compound interacts with multiple targets to produce a desired effect mdpi.com.
Integrating Preclinical Data: Incorporating data from in vitro studies, animal models, and potentially future data from advanced preclinical models to build comprehensive models of this compound's system-wide effects.
These systems-level approaches can help to identify novel targets or pathways influenced by this compound, provide a more complete picture of its mechanism of action, and potentially identify new therapeutic opportunities or potential liabilities.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate Fluparoxan's selectivity for α2-adrenoceptors versus α1-adrenoceptors?
- Methodology :
- Conduct radioligand binding assays using selective ligands (e.g., [³H]-dihydro-alpha-betaxolol for α2-adrenoceptors) and compare IC₅₀ values across receptor subtypes .
- Perform functional antagonism tests in isolated tissues (e.g., rat vas deferens for α2, aorta for α1) to assess potency ratios .
- Validate selectivity using knockout models or subtype-specific agonists (e.g., BRL-44408 for α2A) to isolate receptor contributions .
Q. Which in vivo models are most suitable for evaluating this compound's modulation of adrenergic pathways?
- Methodology :
- Mouse models : Administer this compound orally to assess prevention of clonidine-induced hypothermia and analgesia, with core temperature and tail-flick latency as endpoints .
- Dog models : Evaluate this compound's ability to counteract UK-14304-induced bradycardia and sedation, monitoring heart rate and sedation scores .
- Include positive controls (e.g., idazoxan) and dose-response curves to benchmark efficacy .
Q. How can researchers ensure reproducibility in this compound's pharmacokinetic profiling across species?
- Methodology :
- Use LC-MS/MS to measure plasma concentrations post-oral administration, standardizing fasting periods and dosing schedules .
- Apply allometric scaling to adjust doses between species (e.g., mice vs. dogs) based on body surface area .
- Report bioavailability as a percentage of intravenous reference doses to normalize interspecies variability .
Advanced Research Questions
Q. How should conflicting reports on this compound's receptor subtype specificity (e.g., α2B vs. pan-α2) be resolved?
- Methodology :
- Perform competitive binding assays with subtype-selective antagonists (e.g., JP-1302 for α2C) to quantify affinity differences .
- Use siRNA knockdown in cell lines expressing individual α2 subtypes (α2A, α2B, α2C) to isolate functional responses .
- Analyze gene expression profiles in target tissues (e.g., brain regions) to correlate receptor density with pharmacological effects .
Q. What statistical frameworks are optimal for analyzing synergistic interactions between this compound and antidepressants like amitriptyline?
- Methodology :
- Employ isobolographic analysis to determine additive/synergistic effects in clonidine-induced hypothermia models .
- Use Schild regression to assess non-competitive interactions and rule out pharmacokinetic confounding .
- Include combination indices (e.g., CI < 1 for synergy) derived from dose-response matrices .
Q. How can researchers address variability in this compound's efficacy across neurodevelopmental disorder models?
- Methodology :
- Standardize behavioral assays (e.g., Morris water maze for cognitive effects) with age- and sex-matched cohorts to reduce confounding .
- Apply multivariate regression to isolate this compound's effects from genetic/environmental variables in transgenic models .
- Validate findings using cross-species paradigms (e.g., rodent and zebrafish models) to confirm conserved mechanisms .
Q. What experimental designs mitigate confounding factors in long-term this compound studies (e.g., receptor downregulation)?
- Methodology :
- Conduct time-course studies with repeated dosing (e.g., 6 mg/kg BID for 6 days) to monitor receptor density via radioligand binding .
- Include washout periods to distinguish acute vs. chronic effects on adrenergic signaling .
- Use positron emission tomography (PET) with α2-specific tracers to track in vivo receptor occupancy dynamically .
Data Analysis and Contradiction Management
Q. How should researchers reconcile discrepancies in this compound's reported oral bioavailability?
- Methodology :
- Apply nonlinear mixed-effects modeling (NONMEM) to account for interspecies metabolic differences .
- Validate assays with internal standards (e.g deuterated this compound) to control for matrix effects in LC-MS/MS .
- Publish raw pharmacokinetic parameters (Cₘₐₓ, t₁/₂) in open-access repositories to enable meta-analyses .
Q. What strategies validate this compound's antidepressant mechanisms in the context of contradictory behavioral data?
- Methodology :
- Combine forced swim test (FST) and tail suspension test (TST) with neurochemical assays (e.g., microdialysis for norepinephrine) to link behavior to receptor activity .
- Use Bayesian meta-analysis to quantify heterogeneity across studies and identify moderator variables (e.g., strain differences) .
Tables for Key Findings
| Parameter | This compound | Idazoxan (Reference) | Source |
|---|---|---|---|
| α2-Adrenoceptor IC₅₀ | 5.0 × 10⁻⁹ M | 1.2 × 10⁻⁸ M | |
| Oral Bioavailability (Mice) | 85% | 60% | |
| Receptor Downregulation (%) | 9% (vs. 21% Amitriptyline) | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
